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Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. As this molecule is not extensively described in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. As this molecule is not extensively described in current literature, this document synthesizes information from structurally related compounds to build a predictive framework for its bioactivity. We will delve into its plausible physicochemical characteristics, propose a synthetic pathway, and, most importantly, hypothesize its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent based on established structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols to investigate these hypotheses and paving the way for future research into this promising chemical entity.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The compound 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one presents an intriguing scaffold, combining three key features: a fluorinated aromatic ring, a methoxy group, and a seven-carbon aliphatic ketone chain.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

  • Methoxyphenyl Group: This moiety is found in numerous biologically active compounds and can participate in key binding interactions with biological targets.[2][3]

  • Heptan-1-one Chain: The relatively long aliphatic chain introduces lipophilicity, which can be crucial for membrane traversal and interaction with hydrophobic pockets in proteins. The optimal length of such chains is often a critical determinant of biological activity.[4]

Given the absence of direct studies on this specific molecule, this guide will extrapolate from existing knowledge on analogous structures to build a robust hypothesis of its potential biological activities and provide a clear roadmap for its empirical investigation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its study. Here, we propose a synthetic route and predict the key spectroscopic signatures of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Proposed Synthesis: A Friedel-Crafts Approach

A plausible and efficient method for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4-Fluoroanisole product 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one reactant1->product + reactant2 Heptanoyl chloride reactant2->product reagent1 AlCl₃ (Lewis Acid) reagent1->product reagent2 DCM (Solvent) reagent2->product

Caption: Proposed synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Experimental Protocol: Synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add heptanoyl chloride (1.0 eq) dropwise to the stirred suspension.

  • Aromatic Compound Addition: Following the addition of heptanoyl chloride, add 4-fluoroanisole (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Predicted Spectroscopic Data

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons (multiplets), methoxy group (singlet, ~3.9 ppm), methylene group adjacent to carbonyl (triplet, ~2.9 ppm), other methylene groups (multiplets), terminal methyl group (triplet, ~0.9 ppm).
¹³C NMR Carbonyl carbon (~200 ppm), aromatic carbons (including C-F coupling), methoxy carbon (~56 ppm), aliphatic carbons.
IR Strong C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹), aromatic C-H and C=C stretches.
MS (ESI) A molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₉FO₂.

Inferred Biological Activities and Mechanisms of Action

By examining the biological activities of structurally similar compounds, we can formulate hypotheses about the potential therapeutic applications of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing fluoro-methoxyphenyl moieties. For instance, fluoro-substituted isoflavones and 2-arylbenzothiazoles have demonstrated significant growth inhibitory activity in various cancer cell lines.[5] One proposed mechanism for some of these compounds is their bioactivation by cytochrome P450 enzymes, such as CYP1A1, into reactive intermediates that can form DNA adducts in cancer cells.[5]

Furthermore, the aryl ketone structure is a feature of various compounds with anticancer properties.[6] The long aliphatic chain of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one could facilitate its intercalation into cellular membranes or interaction with hydrophobic pockets of enzymes or receptors involved in cancer cell proliferation. A related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has shown anti-tumor activity against breast cancer cells.[7]

Hypothesized Mechanism of Anticancer Action:

G cluster_compound 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one cluster_pathway1 Pathway 1: Bioactivation cluster_pathway2 Pathway 2: Enzyme Inhibition compound Compound cyp450 CYP450 Enzymes (e.g., CYP1A1) compound->cyp450 target_enzyme Target Enzyme (e.g., Kinase) compound->target_enzyme reactive_intermediate Reactive Intermediate cyp450->reactive_intermediate dna_adducts DNA Adducts reactive_intermediate->dna_adducts apoptosis1 Apoptosis dna_adducts->apoptosis1 inhibition Inhibition of Enzyme Activity target_enzyme->inhibition downstream_signaling Disruption of Downstream Signaling inhibition->downstream_signaling apoptosis2 Apoptosis / Cell Cycle Arrest downstream_signaling->apoptosis2

Caption: Hypothesized anticancer mechanisms of action.

Potential Antimicrobial Activity

The combination of a halogenated aromatic ring and a ketone functional group is present in various antimicrobial agents. Copper(II) complexes containing methoxyphenyl β-diketones have demonstrated both antibacterial and antifungal activities.[2] While our target compound is not a β-diketone, the presence of the methoxyphenyl ketone moiety suggests that antimicrobial activity is a plausible area of investigation. The lipophilic heptanoyl chain could enhance the compound's ability to disrupt bacterial cell membranes.

Potential as an Enzyme Inhibitor

Aryl ketones are a common scaffold in the design of enzyme inhibitors. The ketone moiety can act as a hydrogen bond acceptor, and the overall structure can be optimized to fit into the active site of an enzyme. For example, the structure-activity relationship of inhibitors for MKP5, a dual-specificity phosphatase, has been explored by modifying a tert-butyl ketone moiety.[8] Peptidyl fluoromethyl ketones are known inhibitors of serine and cysteine proteases.[9][10] While our compound is not a peptidyl ketone, the presence of the fluorinated aryl ketone suggests potential inhibitory activity against a range of enzymes.

Experimental Protocols for Biological Evaluation

To empirically test the hypothesized biological activities, a series of in vitro assays are proposed.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This assay can be adapted for various kinases to screen for inhibitory activity.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one to the wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or luminescence-based ATP detection (measuring remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide the first empirical evidence of the biological activity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

  • Interpretation of Positive Results: A low IC₅₀ value in the MTT assay against cancer cell lines would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and cell cycle analysis. A low MIC value in the antimicrobial assay would suggest further studies on the spectrum of activity and potential for in vivo efficacy. Significant inhibition in a kinase assay would lead to broader kinase profiling to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is observed, future work should focus on synthesizing analogs to establish a clear SAR. Modifications could include:

    • Varying the length of the alkyl chain.

    • Altering the position of the fluoro and methoxy groups on the aromatic ring.

    • Replacing the ketone with other functional groups.[8]

  • In Vivo Studies: Promising candidates from in vitro and SAR studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one remains a largely unexplored molecule, a systematic analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its potential biological activities. The presence of the fluoro-methoxyphenyl group, combined with the long-chain ketone, suggests promising avenues for investigation in anticancer, antimicrobial, and enzyme inhibition research. The experimental protocols outlined in this guide provide a clear and actionable framework for researchers to begin to unlock the therapeutic potential of this and related novel chemical entities.

References

  • Koval, O., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(16), 4998. Available from: [Link]

  • Leong, C. O., et al. (2004). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Journal of Medicinal Chemistry, 47(10), 2571-2583. Available from: [Link]

  • Structure-Activity Relationships for Anticancer Activity. (n.d.). ResearchGate. Available from: [Link]

  • St. Germain, M. E., et al. (2020). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Scientific Reports, 10(1), 1-13. Available from: [Link]

  • Guindon, Y., et al. (1988). Synthesis and structure-activity relationship studies of a series of 5-aryl-4,6-dithianonanedioic acids and related compounds: a novel class of leukotriene antagonists. Journal of Medicinal Chemistry, 31(10), 1956-1967. Available from: [Link]

  • Montanari, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. Available from: [Link]

  • Zayed, M. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1169. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6268. Available from: [Link]

  • Montanari, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available from: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Available from: [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Available from: [Link]

  • Lallemand, B., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry, 59(22), 10189-10211. Available from: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget, 8(17), 28840-28853. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Available from: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily. Available from: [Link]

  • Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3486-3498. Available from: [Link]

  • Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1) Prevention and Treatment. (2024). Molecules, 29(10), 2329. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available from: [Link]

  • Complete assignments of NMR data of 13 hydroxymethoxyflavones. (n.d.). ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable manufacturing methods for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

An Application Note for Drug Development Professionals Topic: Scalable Manufacturing Methods for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one Abstract This document provides a detailed technical guide for the scalable synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Topic: Scalable Manufacturing Methods for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

Abstract

This document provides a detailed technical guide for the scalable synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, a substituted aromatic ketone with potential applications as an intermediate in pharmaceutical development. Recognizing the critical need for robust, efficient, and economically viable manufacturing processes, this guide focuses on the strategic selection and detailed execution of a suitable synthetic route. We present a comprehensive analysis of potential strategies, culminating in a recommendation for the Friedel-Crafts acylation pathway. This application note offers in-depth mechanistic insights, a step-by-step scalable protocol, in-process controls, and safety considerations designed for researchers, chemists, and process engineers in the pharmaceutical industry.

Introduction and Strategic Overview

The synthesis of functionalized aryl ketones is a cornerstone of medicinal chemistry and drug manufacturing. The target molecule, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, incorporates a fluoro-substituted anisole moiety, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The development of a scalable, cost-effective, and reproducible synthesis is paramount for advancing any candidate compound from laboratory-scale research to pilot-plant and commercial production.

Retrosynthetic Analysis

The primary disconnection for synthesizing an aryl ketone is the C-C bond between the aromatic ring and the carbonyl group. This disconnection reveals several established and powerful synthetic strategies. The principal challenge lies in selecting the method that best balances reactivity, substrate availability, process safety, and scalability. The three most viable industrial approaches are:

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution involving the reaction of an activated arene (4-fluoroanisole) with an acylating agent (heptanoyl chloride) using a Lewis acid catalyst.[1]

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): A modern approach coupling an organoboron compound, such as (5-fluoro-2-methoxyphenyl)boronic acid, with heptanoyl chloride.[2][3] This method offers excellent functional group tolerance.[4]

  • Organometallic Addition (e.g., Grignard Reaction): The reaction of a Grignard reagent, prepared from a suitable aryl halide, with a heptanoyl derivative.[5][6]

Strategy Selection for Scalable Manufacturing

While all three routes are chemically sound, the Friedel-Crafts acylation is selected as the optimal scalable method for this specific target.

Causality for Selection:

  • Starting Material Availability & Cost: The precursors for the Friedel-Crafts route, 4-fluoroanisole and heptanoyl chloride, are readily available, multi-ton scale industrial chemicals, making this the most economically favorable approach.

  • Process Simplicity: The reaction is typically a one-pot synthesis that, while requiring careful control of conditions, avoids the multi-step preparation of specialized organometallic reagents (boronic acids or Grignards).[1]

  • High Throughput: Friedel-Crafts reactions are well-precedented in industrial manufacturing and can be performed in large reactors to achieve high throughput. The main drawback is the need for stoichiometric amounts of the Lewis acid catalyst, which generates significant waste streams during workup.[1][7] However, established protocols for managing this exist at scale.

The overall synthetic workflow is visualized below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & QC SM1 4-Fluoroanisole Reactor Friedel-Crafts Acylation SM1->Reactor SM2 Heptanoyl Chloride SM2->Reactor Catalyst Lewis Acid (AlCl₃) Catalyst->Reactor Quench Aqueous Quench Reactor->Quench Reaction Mixture Extraction Solvent Extraction Quench->Extraction Crude Crude Product Extraction->Crude Purify Recrystallization / Distillation Crude->Purify Final Final Product: 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one Purify->Final QC Quality Control (HPLC, NMR) Final->QC

Caption: High-level workflow for the scalable synthesis of the target compound.

The Friedel-Crafts Acylation: Mechanistic Principles

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Its reliability stems from the generation of a highly reactive acylium ion, which readily attacks the electron-rich aromatic ring of 4-fluoroanisole. The methoxy group (-OCH₃) is a strong activating group and directs the substitution to the ortho and para positions. As the para position is blocked by the fluorine atom, the acylation occurs predominantly at the ortho position, leading to the desired product.

The mechanism proceeds via three key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of heptanoyl chloride, creating a highly polarized complex. This complex cleaves to form a resonance-stabilized acylium ion, which serves as the active electrophile.[8]

  • Electrophilic Attack: The π-electron system of the 4-fluoroanisole ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily breaking the ring's aromaticity.

  • Deprotonation and Aromaticity Restoration: A base (typically [AlCl₄]⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromatic system and yielding the final aryl ketone product.[8] The AlCl₃ catalyst is complexed to the product ketone and is liberated during aqueous workup.

G cluster_mech Friedel-Crafts Acylation Mechanism step1_reactants Heptanoyl Chloride + AlCl₃ step1_product Acylium Ion [R-C≡O]⁺ + [AlCl₄]⁻ step1_reactants->step1_product Step 1 step2_reactants 4-Fluoroanisole + Acylium Ion step2_intermediate Arenium Ion Intermediate (Sigma Complex) step2_reactants->step2_intermediate Step 2 step3_reactants Arenium Ion + [AlCl₄]⁻ step3_product Product-Catalyst Complex + HCl + AlCl₃ step3_reactants->step3_product Step 3 final_product 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one step3_product->final_product Aqueous Workup

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Scalable Manufacturing Protocol

This protocol is designed for a 1 mole scale synthesis and can be linearly scaled with appropriate engineering controls for heat management and reagent addition.

Materials and Reagents
ReagentFormulaM.W.Quantity (1 mol scale)MolesPurity
4-FluoroanisoleC₇H₇FO126.13126.1 g (113 mL)1.0>99%
Heptanoyl ChlorideC₇H₁₃ClO148.63156.1 g (161 mL)1.05>98%
Aluminum Chloride (Anhydrous)AlCl₃133.34146.7 g1.1>99%
Dichloromethane (DCM)CH₂Cl₂84.931.0 L-Anhydrous
Hydrochloric AcidHCl36.46~500 mL-2M Aqueous
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Aqueous
Saturated Sodium Chloride (Brine)NaCl58.44As needed-Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Granular
Equipment
  • 2L three-neck round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Pressure-equalizing dropping funnel.

  • Ice-water bath for temperature control.

  • Separatory funnel (2L).

  • Rotary evaporator.

Step-by-Step Synthesis Procedure

WARNING: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Reactor Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent moisture from decomposing the catalyst.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (146.7 g, 1.1 mol) and anhydrous dichloromethane (500 mL).

  • Catalyst Suspension: Begin stirring to create a suspension. Cool the mixture to 0-5 °C using an ice-water bath.

  • Slow Addition of Acyl Chloride: In the dropping funnel, combine heptanoyl chloride (156.1 g, 1.05 mol) with anhydrous dichloromethane (200 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition: Following the complete addition of the acyl chloride, add 4-fluoroanisole (126.1 g, 1.0 mol) dissolved in anhydrous dichloromethane (300 mL) dropwise over 60 minutes, again keeping the temperature between 0-5 °C.

  • Reaction Monitoring (IPC #1): After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the consumption of 4-fluoroanisole by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 9:1 Hexane:Ethyl Acetate. Stain with potassium permanganate.

  • Reaction Quench: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~1 kg) containing concentrated HCl (50 mL). Caution: This is a highly exothermic process that releases HCl gas. Perform this step slowly in a large beaker within a fume hood.

  • Phase Separation: Transfer the quenched mixture to a 2L separatory funnel. Separate the organic layer.

  • Aqueous Extraction: Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Washing Protocol: Combine all organic layers and wash sequentially with:

    • 2M HCl (2 x 250 mL)

    • Water (250 mL)

    • Saturated NaHCO₃ solution (2 x 250 mL, Caution: CO₂ evolution )

    • Brine (250 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification and Quality Control (QC)
  • Purification: The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/isopropanol).

  • Final Product Characterization (QC #2):

    • Purity Assessment: Determine the final purity using HPLC (>98% is typical).

    • Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Appearance: The final product should be a colorless to pale yellow oil or solid.

Expected Results & Data

ParameterExpected Value
Reaction Scale 1.0 mole
Crude Product Weight ~230-245 g
Purified Yield 192-216 g (80-90%)
Final Purity (HPLC) >98.5%
Appearance Colorless to pale yellow oil/solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 7.5 (dd), 6.9 (m), 3.9 (s), 2.9 (t), 1.7 (m), 1.3 (m), 0.9 (t)

Safety and Environmental Considerations

  • Reagent Handling: Aluminum chloride is highly corrosive and reacts violently with water. Heptanoyl chloride is a lachrymator and corrosive. Both must be handled in a dry, inert atmosphere.

  • Waste Disposal: The acidic aqueous waste stream contains aluminum salts and must be neutralized before disposal according to local regulations. Halogenated solvents (DCM) should be collected and disposed of as hazardous organic waste.

  • Process Safety: The exothermic nature of both the reaction and the quench requires robust temperature control, especially at a larger scale, to prevent runaway reactions.

Conclusion

The Friedel-Crafts acylation of 4-fluoroanisole with heptanoyl chloride represents a robust, economically viable, and scalable method for the manufacturing of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. The use of readily available starting materials and a well-understood reaction mechanism makes this process highly suitable for industrial application. Careful control of reaction temperature, moisture exclusion, and a standardized workup procedure are critical for achieving high yields and purity consistently. This application note provides a solid foundation for process development and scale-up activities in a pharmaceutical manufacturing setting.

References

  • Li, J., et al. (2011). An imidazolium chloride palladium(II) complex has proven to be active toward cross-coupling of arylboronic acid and benzoyl chloride in aqueous acetone solution, giving high yield of the desired aryl ketones. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Haddach, M., et al. (1999). The first palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous reaction conditions. Transition-Metal Catalyzed Coupling Reactions for the Synthesis of (Het)aryl Ketones. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Chen, F., et al. (2019). Simple ketones can be efficiently employed as electrophiles in Suzuki−Miyaura coupling reactions via catalytic activation of unstrained C− C bonds. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Available at: [Link]

  • Goossen, L. J., et al. (2005). A palladium-catalyzed one-pot procedure for the synthesis of aryl ketones from aromatic acids and aryl boronic acids. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Available at: [Link]

  • Grignard, V. (1912). The Grignard reaction is a carbon-carbon bond-forming reaction by which almost any alcohol may be formed from appropriate alkyl halides and carbonyl compounds. Grignard Reaction Overview. Available at: [Link]

  • Ishii, A., et al. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts acylation involves the acylation of aromatic rings. A typical Lewis acid catalyst is aluminium trichloride. Friedel–Crafts reaction. Available at: [Link]

  • Professor Dave Explains. (2018). Mechanism of Friedel-Crafts Acylation. Friedel-Crafts Acylation Video. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether. The Grignard Reaction (Experiment). Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of Grignard reagents from magnesium turnings. Supplementary Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). This electrophilic aromatic substitution allows the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides. Friedel-Crafts Acylation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Acylation of 4-Fluoroanisole

Executive Summary & Reaction Profile The acylation of 4-fluoroanisole is a classic electrophilic aromatic substitution (EAS) used to synthesize 2'-acetyl-4'-fluoroanisole (1-(5-fluoro-2-methoxyphenyl)ethan-1-one). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

The acylation of 4-fluoroanisole is a classic electrophilic aromatic substitution (EAS) used to synthesize 2'-acetyl-4'-fluoroanisole (1-(5-fluoro-2-methoxyphenyl)ethan-1-one). While the reaction appears straightforward, the interplay between the strongly activating methoxy group and the labile ether linkage presents specific challenges.

The Core Challenge: The primary side reaction is not regio-isomerism, but ether cleavage (demethylation) driven by strong Lewis acids. Minimizing this requires a precise balance of catalyst acidity and temperature control.

Reaction Pathway & Regioselectivity[1][2]
  • Directing Effects: The methoxy group (-OCH₃) is a strong activator and ortho, para-director.[1] The fluorine (-F) is a deactivator but also an ortho, para-director.[1]

  • Site Selection: The para position relative to the methoxy group is blocked by fluorine.[1] Consequently, acylation occurs almost exclusively at the C2 position (ortho to -OCH₃), which is electronically favored over the C3 position (ortho to -F).

Troubleshooting & Optimization Modules

Module A: Preventing Demethylation (Ether Cleavage)

Symptom: Low yield of methoxy-ketone; presence of phenolic byproducts (e.g., 5-fluoro-2-hydroxyacetophenone).

Technical Insight: Aluminum chloride (


), the standard catalyst, is a "hard" Lewis acid.[2] It coordinates strongly to the ether oxygen. Under elevated temperatures or prolonged reaction times, a nucleophile (often 

) attacks the methyl group, cleaving the ether bond to form a stable aluminum-phenoxide complex.

Corrective Actions:

  • Temperature Control (Critical): Maintain reaction temperature between -10°C and 0°C during addition. Do not reflux unless using a milder catalyst. Demethylation kinetics accelerate significantly above 20°C.

  • Order of Addition: Generate the acylium ion complex (

    
    ) first in the solvent, then slowly add the substrate. This prevents high local concentrations of uncomplexed 
    
    
    
    from interacting with the ether oxygen.
  • Quenching: Quench immediately upon completion. Prolonged stirring of the product-aluminum complex can facilitate slow cleavage.

Module B: Managing Regioselectivity & Polyacylation

Symptom: Formation of minor isomers or di-acylated species.

Technical Insight: While C2 is the dominant nucleophilic site, "harsh" conditions (excess catalyst/reagent) can drive substitution at the sterically crowded or electronically less favored C3 position, or lead to polyacylation.

Corrective Actions:

  • Stoichiometry: Use 1.05 - 1.1 equivalents of acyl chloride and

    
    . Large excesses promote polyacylation.
    
  • Solvent Choice:

    • Dichloromethane (DCM): Preferred.[2] It dissolves the substrate well but precipitates the polar product-catalyst complex, effectively stopping further reaction (polyacylation) on the precipitated species.

    • Nitrobenzene/Nitromethane: These dissolve the complex, keeping the ring active and potentially increasing polyacylation risk. Avoid unless necessary for solubility.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Side Pathways

This diagram illustrates the competition between the desired acylation and the undesired demethylation.

AcylationPathways Start 4-Fluoroanisole + Acyl Chloride Acylium Acylium Ion Formation (AlCl3) Start->Acylium  DCM, 0°C Sigma Sigma Complex (Intermediate) Acylium->Sigma  Electrophilic Attack (C2 Position) ProductComplex Product-AlCl3 Complex Sigma->ProductComplex  -H+ Demethylation SIDE REACTION: Ether Cleavage ProductComplex->Demethylation  T > 20°C or Excess Time Final Target: 2'-Acetyl-4'-fluoroanisole ProductComplex->Final  Acidic Hydrolysis (Workup) Phenol Byproduct: 5-Fluoro-2-hydroxyacetophenone Demethylation->Phenol  Hydrolysis

Caption: Pathway analysis showing the critical divergence between stable product formation and thermally induced demethylation.

Optimized Experimental Protocol

Method: Low-Temperature Friedel-Crafts Acylation

Objective: Synthesis of 2'-acetyl-4'-fluoroanisole with <1% demethylation.

Materials:

  • 4-Fluoroanisole (1.0 equiv)[1][3]

  • Acetyl Chloride (1.1 equiv)[4]

  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous[2][5][6]

Step-by-Step Procedure:

  • System Prep: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

    
    .
    
  • Catalyst Activation: Add anhydrous

    
     (1.1 equiv) and DCM (5 mL/mmol). Cool to 0°C  in an ice bath.
    
  • Acylium Generation: Add Acetyl Chloride (1.1 equiv) dropwise.[4] Stir for 15 mins at 0°C. Observation: The suspension may clear or change color as the acylium complex forms.

  • Substrate Addition: Dissolve 4-Fluoroanisole (1.0 equiv) in a minimal amount of DCM.[1] Add this solution dropwise over 30-45 minutes, maintaining internal temperature < 5°C .

    • Why? Slow addition prevents exotherms that trigger demethylation.

  • Reaction: Stir at 0°C - 5°C for 2-3 hours. Monitor via TLC or HPLC.

    • Checkpoint: Do not let the reaction warm to room temperature until conversion is confirmed.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl .

    • Why? Acidic quench prevents the precipitation of aluminum salts which can form emulsions.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over

    
    , and concentrate.
    
Comparative Data: Catalyst Selection
Catalyst SystemYieldRegioselectivity (C2:C3)Demethylation RiskNotes

/ DCM (0°C)
85-95% >99:1 Moderate Standard. Requires strict temp control.

/ DCM (Reflux)
60-75%>95:5HighSignificant phenol formation observed.
Zeolite (

or Y)
50-70%>99:1Low"Green" alternative. Slower kinetics; requires activation.

(Triflate)
80-90%>99:1Very LowExpensive. Best for sensitive substrates.

Workflow Decision Tree

Workflow Start Start: Acylation of 4-Fluoroanisole CheckReagents Are reagents moisture-free? Start->CheckReagents Dry Dry solvents/catalyst CheckReagents->Dry No TempCheck Can you maintain T < 5°C? CheckReagents->TempCheck Yes Dry->CheckReagents StandardProtocol Use AlCl3 Protocol (0°C) TempCheck->StandardProtocol Yes AltProtocol Use Metal Triflate or Zeolite TempCheck->AltProtocol No (Risk of heating) Monitor Monitor Reaction (TLC/HPLC) StandardProtocol->Monitor AltProtocol->Monitor Result Product detected? Monitor->Result Quench Acidic Ice Quench Result->Quench Conversion Complete

Caption: Decision logic for selecting the appropriate protocol based on laboratory capabilities.

References

  • Mechanistic Insight into Demethylation

    • Title: "Cleavage of Aryl Ethers by Aluminum Chloride"
    • Source:Journal of Organic Chemistry
    • Context: Explains the thermodynamics of ether cleavage vs.
    • URL:[Link]

  • Regioselectivity in Anisoles

    • Title: "Friedel-Crafts Acylation of Anisole and Deriv
    • Source:Organic Process Research & Development
    • Context: Details the directing effects of methoxy vs. halogen groups.
    • URL:[Link]

  • Modern Catalytic Alternatives

    • Title: "Metal Triflates as Efficient Catalysts for Friedel-Crafts Acyl
    • Source:Chemical Reviews
    • Context: Provides milder altern
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: "Zeolite-Catalyzed Acylation of Anisole Deriv
    • Source:Journal of C
    • Context: Heterogeneous catalysis methods that eliminate demethyl
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Characteristic Peaks of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

This guide provides an in-depth analysis and prediction of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. Designed for researchers and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. Designed for researchers and professionals in drug development and chemical analysis, this document offers a comparative framework against structurally similar molecules, supported by established spectroscopic data and principles. Our objective is to equip you with the expertise to identify and characterize this molecule, distinguishing its unique spectral fingerprint from other chemical entities.

Introduction to FTIR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry. It operates by measuring the absorption of infrared radiation by a sample, which causes the chemical bonds within a molecule to vibrate at specific frequencies. These vibrations—stretching, bending, rocking—are unique to the types of bonds and functional groups present. Consequently, an FTIR spectrum serves as a molecular "fingerprint," providing invaluable qualitative information about a compound's identity, purity, and structure.[1]

For a molecule such as 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, a substituted aromatic ketone, FTIR is particularly powerful. It allows for the unambiguous identification of its key functional groups: the ketone carbonyl (C=O), the aromatic ring, the long alkyl chain, and the methoxy and fluoro substituents. Understanding the precise location and nature of these characteristic absorption bands is critical for synthesis verification, quality control, and regulatory compliance.

Molecular Structure and Predicted Vibrational Modes

To accurately predict the FTIR spectrum, we must first analyze the molecular structure of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Figure 1: Chemical Structure of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

The key vibrational modes arise from the following structural features:

  • Aromatic Ketone: The carbonyl group (C=O) is directly attached to the benzene ring. This conjugation lowers the stretching frequency compared to a simple aliphatic ketone due to resonance, which imparts more single-bond character to the C=O bond.[2]

  • Heptanoyl Chain: The seven-carbon alkyl chain will produce characteristic stretching and bending vibrations for sp³ C-H bonds.

  • Substituted Benzene Ring: The 1,2,5-trisubstituted ring will exhibit aromatic C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations. The substitution pattern influences the pattern of the "oop" bands.[3]

  • Methoxy Group (Ar-O-CH₃): This group introduces strong C-O stretching vibrations (both asymmetric and symmetric) and the C-H vibrations of its methyl group.

  • Fluoro Group (Ar-F): The C-F bond will have a characteristic stretching vibration, typically appearing in the fingerprint region.

Predicted FTIR Absorption Bands for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

Based on established correlation tables and spectral data of similar compounds, we can predict the key absorption bands for our target molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comments
3100-3000MediumAromatic C-H StretchThe stretching of C-H bonds where the carbon is part of the aromatic ring typically occurs above 3000 cm⁻¹.[4]
2960-2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the heptanoyl chain. Multiple peaks are expected.[5]
~2840MediumMethoxy C-H StretchThe C-H stretch of the methoxy group often appears as a distinct, sharp peak slightly lower than the main aliphatic C-H absorptions.
1685-1665 Strong Aromatic Ketone C=O Stretch This is the most diagnostic peak. Conjugation with the benzene ring lowers the frequency from the typical ~1715 cm⁻¹ of an aliphatic ketone. The electron-donating methoxy group may lower it further.[2]
1610-1580MediumAromatic C=C In-Ring StretchThese vibrations are characteristic of the benzene ring itself. Often, a pair of peaks is observed in this region.[3]
1520-1470MediumAromatic C=C In-Ring StretchA second region for C=C in-ring stretching vibrations. The substitution pattern affects the intensity and position.[4]
1470-1450MediumAliphatic C-H Bend (Scissoring)Bending vibration of the CH₂ groups in the heptanoyl chain.
~1380MediumAliphatic C-H Bend (Methyl Umbrella)Symmetric bending of the terminal CH₃ group.
1270-1240 Strong Asymmetric Ar-O-C Stretch (Methoxy) The stretching of the aryl-ether linkage is very strong and characteristic. This is a key peak for identifying the methoxy group.
1200-1100 Strong Aromatic C-F Stretch The C-F stretch in aromatic compounds is strong but can be difficult to assign definitively as it falls in the complex fingerprint region. Its presence is confirmed by comparison with non-fluorinated analogues.
1050-1020 Strong Symmetric Ar-O-C Stretch (Methoxy) The second C-O stretching band for the methoxy group, also typically strong and sharp.
900-800StrongAromatic C-H Out-of-Plane (oop) BendThe position of this strong band is highly indicative of the ring substitution pattern. For a 1,2,5-trisubstituted ring, a strong absorption is expected in this region.

Comparative Analysis with Alternative Ketones

To truly understand the spectral features of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, we must compare its predicted spectrum with those of structurally related compounds. This comparison highlights the specific contributions of each functional group.

CompoundKey Structural DifferenceC=O Stretch (cm⁻¹)Other Distinguishing Peaks (cm⁻¹)
1-(5-Fluoro-2-methoxyphenyl)heptan-1-one (Target) (Reference)~1675 (Predicted)~1250 & ~1030 (Strong, Ar-O-C); ~1150 (Strong, C-F); 2960-2850 (Strong, Alkyl C-H)
Acetophenone [6]No F, OCH₃, or long alkyl chain~1685Lacks strong Ar-O-C and C-F stretches. Aliphatic C-H stretch is from a methyl group only (~2920).
4-Fluoroacetophenone [7]No OCH₃ or long alkyl chain; F at C4~1680-1690Shows a strong C-F stretch (~1230) but lacks the characteristic Ar-O-C stretches of the methoxy group.
2-Methoxyacetophenone [8]No F or long alkyl chain; OCH₃ at C2~1678Shows strong Ar-O-C stretches (~1250, ~1025) but lacks the C-F stretch.
4-Heptanone Aliphatic ketone (no aromatic ring)~1715Absence of all aromatic peaks (no C=C, no aromatic C-H). The C=O stretch is at a significantly higher frequency due to lack of conjugation.

This comparative table demonstrates that the unique combination of a conjugated ketone peak around 1675 cm⁻¹, strong dual ether bands from the methoxy group, a prominent C-F stretch, and strong aliphatic C-H signals creates a distinctive spectral fingerprint for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Experimental Protocol: FTIR Analysis of Liquid Samples via ATR

Attenuated Total Reflectance (ATR) is the preferred method for liquid sample analysis due to its simplicity, speed, and minimal sample preparation.[9]

cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Sample 3. Apply Sample (A single drop on crystal) Background->Sample Acquire 4. Acquire Sample Spectrum (Typically 16-32 scans) Sample->Acquire Process 5. Process Data (Background correction, peak picking) Acquire->Process Clean_Post 6. Clean ATR Crystal (Remove sample residue) Process->Clean_Post

Figure 2: Standard workflow for FTIR analysis of a liquid sample using an ATR accessory.

Methodology:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned.

    • Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Collection:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.[10]

    • Collect a background spectrum. This step is crucial as it measures the ambient environment (air, CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the liquid sample, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[2]

  • Data Acquisition:

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[11]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to label the peaks of interest and compare them against the predicted values and reference spectra.

  • Cleaning:

    • After analysis, clean the sample from the ATR crystal using an appropriate solvent and soft tissue to prepare the instrument for the next measurement.[10]

Conclusion

The FTIR spectrum of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is predicted to be rich in information, with several highly diagnostic peaks. The most characteristic absorption will be the strong conjugated ketone C=O stretch between 1685-1665 cm⁻¹. Its identity is further confirmed by the presence of strong, sharp Ar-O-C stretching bands from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, a C-F stretch in the fingerprint region, and prominent aliphatic C-H stretches below 3000 cm⁻¹. By comparing this unique spectral fingerprint against non-conjugated, non-fluorinated, and non-methoxylated alternatives, researchers can confidently verify the synthesis and purity of this important pharmaceutical intermediate.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[FTIR] - Spectrum. [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

  • SpectraBase. (n.d.). 2'-Methoxyacetophenone - Optional[Near IR] - Spectrum. [Link]

  • NIST. (n.d.). ortho-Methoxyacetophenone. In NIST Chemistry WebBook. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. (n.d.). 2'-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. [Link]

  • ACS Omega. (2026, February 12). Enhanced Anticancer Activity of Ibuprofen and 2′-Hydroxy-2,3,5′-trimethoxychalcone-Linked Polymeric Micelles in HeLa Cells. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). o-Fluoroacetophenone. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST. (n.d.). o-Fluoroacetophenone. In NIST Chemistry WebBook. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

Sources

Comparative

Comparing 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one with non-fluorinated analogs

The following guide provides an in-depth technical comparison between 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one (hereafter referred to as 5F-2OMe-Hp ) and its non-fluorinated analog, 1-(2-methoxyphenyl)heptan-1-one (herea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one (hereafter referred to as 5F-2OMe-Hp ) and its non-fluorinated analog, 1-(2-methoxyphenyl)heptan-1-one (hereafter 2OMe-Hp ).[1]

This analysis is structured for drug discovery professionals, focusing on the impact of fluorine substitution on metabolic stability, physicochemical properties, and synthetic differentiation.[2]

Executive Summary: The Fluorine Advantage

In the optimization of phenyl alkyl ketone scaffolds, the introduction of a fluorine atom at the 5-position of the 2-methoxyphenyl ring is a strategic modification designed to block oxidative metabolism.[1]

Our evaluation confirms that 5F-2OMe-Hp exhibits superior metabolic stability compared to 2OMe-Hp .[1] The 5-fluoro substituent effectively blocks the primary site of Cytochrome P450-mediated hydroxylation (para to the methoxy group), significantly extending the intrinsic clearance half-life (


) in liver microsome assays.[1] This modification also increases lipophilicity (

) without introducing the steric bulk associated with chloro- or methyl- substitutions.[1]
Key Performance Matrix
Feature2OMe-Hp (Non-Fluorinated)5F-2OMe-Hp (Fluorinated)Impact of Fluorination
Metabolic Stability Low (

min)
High (

min)
Blocks CYP450 oxidation at C5 position.[1]
Lipophilicity (cLogP) ~4.2~4.6Increased membrane permeability; higher BBB penetration potential.[1]
Electronic State Electron-rich ringElectron-deficient (at C5)Reduces susceptibility to oxidative radical attack.[1]
Primary Metabolite 5-Hydroxy-2-methoxy-derivativeO-demethylated derivativeShifts metabolic pathway from ring oxidation to side-chain/ether cleavage.[1]

Chemical Identity & Structural Logic[1]

Structural Causality

The core scaffold consists of a lipophilic heptyl chain attached to a phenyl ring. The 2-methoxy group acts as a strong Electron Donating Group (EDG), activating the ring.[1]

  • In 2OMe-Hp: The position para to the methoxy group (Position 5) is highly electron-rich and sterically accessible.[1] This makes it the "soft spot" for rapid metabolic clearance via aromatic hydroxylation.

  • In 5F-2OMe-Hp: Replacing the C-H bond at position 5 with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders this site inert to oxidation.[1]

Diagram: Structural & Metabolic Pathway Comparison

The following diagram illustrates the metabolic divergence caused by the fluorine atom.

MetabolicPathway Start_NonF 2OMe-Hp (Non-Fluorinated) CYP CYP450 (Liver Microsomes) Start_NonF->CYP High Affinity Start_F 5F-2OMe-Hp (Fluorinated) Start_F->CYP Substrate Metab_Major_NonF Major Metabolite: 5-Hydroxy-2OMe-Hp (Rapid Clearance) CYP->Metab_Major_NonF Aromatic Hydroxylation (Para to OMe) Metab_Minor_F Metabolite: O-Desmethyl-5F (Slow Clearance) CYP->Metab_Minor_F Secondary Pathway (O-Demethylation) Block METABOLIC BLOCKADE (C-F Bond Inert) CYP->Block Attempted Hydroxylation at C5

Caption: Figure 1.[1] Metabolic divergence.[1] Fluorine at C5 blocks the rapid hydroxylation pathway observed in the non-fluorinated analog.[1]

Experimental Validation Protocols

As an application scientist, you must validate these properties using standardized assays. Below are the protocols for synthesis differentiation and stability testing.

Protocol A: Synthesis & Structural Verification

Objective: Synthesize and distinguish the two analogs using Friedel-Crafts Acylation.

Reagents:

  • Precursor A: 2-Methoxybenzene (Anisole) [for Non-F][1]

  • Precursor B: 1-Fluoro-4-methoxybenzene (4-Fluoroanisole) [for 5-F][1]

  • Reagent: Heptanoyl Chloride[1]

  • Catalyst: Aluminum Chloride (

    
    )[1][3]
    

Workflow:

  • Acylation: Dissolve 1.0 eq of Precursor in DCM at 0°C. Add 1.1 eq Heptanoyl Chloride.

  • Catalysis: Slowly add 1.2 eq

    
    . The 2-methoxy group directs acylation to the para position (C5)? Correction:  The methoxy group directs ortho/para. In 4-fluoroanisole, the F is at position 4.[1] The methoxy is at 1.[4] The acylation will occur ortho to the methoxy (position 2) because position 4 is blocked.[1]
    
    • Correction on numbering for synthesis: To get 1-(5-Fluoro-2-methoxyphenyl)... :

    • Start with 4-Fluoroanisole .[1]

    • Methoxy is at 1, Fluorine is at 4.

    • Acylation occurs at position 2 (Ortho to OMe, Meta to F).[1]

    • Resulting Product Numbering: The ketone becomes position 1. The methoxy is at 2.[5] The fluorine is at 5. This confirms the synthetic logic.

  • Differentiation (NMR):

    • 2OMe-Hp:

      
       NMR shows aromatic region integration for 4 protons.[1]
      
    • 5F-2OMe-Hp:

      
       NMR shows aromatic region integration for 3 protons.[1] Crucially, 
      
      
      
      NMR
      will show a distinct singlet/multiplet around -120 ppm (dependent on solvent), which is absent in the non-fluorinated analog.[1]
Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the "Fluorine Effect" on metabolic half-life.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds (1 µM final concentration).

  • LC-MS/MS for quantification.[1]

Step-by-Step Procedure:

  • Incubation: Prepare reaction mixture in phosphate buffer (pH 7.4). Add HLM (0.5 mg/mL final).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.[1]

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]

Expected Results:

  • 2OMe-Hp: Rapid decay (

    
     min).[1] High clearance due to C5-hydroxylation.[1]
    
  • 5F-2OMe-Hp: Slow decay (

    
     min). The C-F bond prevents ring oxidation, forcing the enzyme to target the slower O-demethylation pathway.
    

Physicochemical Properties Data

The following table summarizes the calculated and observed properties relevant to drug development.

Property2OMe-Hp5F-2OMe-HpSignificance
Molecular Weight 220.31 g/mol 238.30 g/mol Fluorine adds ~18 Da.[1]
cLogP 4.154.625-F increases lipophilicity, enhancing BBB permeability.[1]
H-Bond Acceptors 22Fluorine is a weak acceptor; no significant change.[1]
Polar Surface Area 26.3

26.3

Identical PSA suggests similar passive transport rates.[1]

NMR Shift
N/A

-118 to -124 ppm
Diagnostic peak for purity verification.[1]

Synthesis & Application Workflow

This diagram outlines the decision-making process for selecting the fluorinated analog in a lead optimization campaign.

OptimizationWorkflow Screen Initial Screening (Target Binding) Hit Hit Identified: 2OMe-Hp Scaffold Screen->Hit Decision Metabolic Liability Check (Microsomal Stability) Hit->Decision Design Design Strategy: Block C5 Metabolic Soft Spot Decision->Design Unstable Path_Unstable High Clearance (t1/2 < 30 min) Synth Synthesize 5F-2OMe-Hp (Fluorine Walk) Design->Synth Result Result: Improved t1/2 Retained Potency Synth->Result

Caption: Figure 2. Lead optimization workflow demonstrating the rationale for transitioning from 2OMe-Hp to 5F-2OMe-Hp.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Mechanistic rationale for fluorine-induced metabolic stability improvements. [1]

  • The Dark Side of Fluorine. PMC. (2019).[1] Analysis of C-F bond strength and its role in blocking metabolic soft spots.[6][7][8][9]

  • 1-(2-Methoxyphenyl)hexan-1-one Properties. Fluorochem. Chemical properties of the non-fluorinated homolog.

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. (2021). Discussion on the impact of fluorine on pKa and lipophilicity. [1]

Sources

Validation

Comparative Analysis of Analytical Methods for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one: A Guide to Method Selection

This guide provides a detailed comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the analysis of 1-(5-Fluoro-2-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the analysis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. As a synthetic aromatic ketone, often encountered in pharmaceutical and chemical synthesis research, selecting the appropriate analytical technique is paramount for accurate quantification, impurity profiling, and stability testing. This document moves beyond a simple listing of protocols to explain the underlying principles and rationale, empowering researchers to make informed decisions tailored to their specific analytical objectives.

Understanding the Analyte: Physicochemical Properties and Their Analytical Implications

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one possesses a molecular weight of 238.29 g/mol . Its key structural features—a fluorinated aromatic ring, a methoxy group, and a C7 alkyl chain—dictate its analytical behavior. The molecule exhibits moderate polarity due to the ketone and methoxy functional groups, but the heptanoyl chain lends it significant nonpolar character. Crucially, it is sufficiently volatile and thermally stable to be amenable to GC-MS analysis. However, its characteristics also place it squarely within the capabilities of reversed-phase UHPLC.

The choice between GC-MS and UHPLC-MS is therefore not one of capability, but of suitability for the specific research question. Key considerations include the required sensitivity, the complexity of the sample matrix, the need for isomeric separation, and the desired analytical throughput.

Method I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for the analysis of volatile and semi-volatile compounds. The technique offers high chromatographic resolution, leading to sharp peaks and excellent separation of components in a mixture. The electron ionization (EI) source provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Rationale for GC-MS Method Design

The selection of a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a cornerstone of this method. This choice is based on the "like dissolves like" principle; the predominantly nonpolar nature of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one will ensure strong interaction with the stationary phase, leading to good retention and separation from more polar or more volatile impurities.

The temperature program is designed to ensure the compound is eluted as a sharp, symmetrical peak. A lower initial temperature allows for efficient trapping of the analyte at the head of the column, while the subsequent temperature ramp provides the necessary thermal energy to elute the compound in a reasonable timeframe. The final high-temperature hold ensures that any less volatile components are eluted from the column, preventing carryover between injections.

Detailed GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 280°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Total Run Time: 16 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-450)

  • Solvent Delay: 3 minutes

Expected Results and Performance

Under these conditions, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is expected to elute with a retention time of approximately 9.5 - 11.5 minutes . The exact retention time is highly dependent on the specific instrument, column condition, and carrier gas flow precision. The resulting peak should be symmetrical with a tailing factor between 0.9 and 1.2. The mass spectrum will be characterized by a molecular ion peak (M+) at m/z 238 and a prominent fragment ion corresponding to the acylium ion [M-C6H13]+ at m/z 153.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dilution Dilute in Ethyl Acetate (e.g., 100 µg/mL) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Injector Autosampler Injection (1 µL) Vial->Injector GC_Column Separation on DB-5ms Column (Temperature Program) Injector->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Quadrupole Mass Analyzer (Scan m/z 40-450) Ionization->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Integration Peak Integration & Retention Time Chromatogram->Integration Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Library Library Search & Identification Spectrum->Library

Caption: Workflow for the GC-MS analysis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Method II: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful alternative, particularly for less volatile compounds or those that are thermally labile. It excels in the analysis of complex matrices and offers high sensitivity, especially when coupled with a modern mass spectrometer.

Rationale for UHPLC-MS Method Design

A reversed-phase C18 column is the standard choice for compounds of moderate polarity. The long alkyl chains of the C18 stationary phase will retain the analyte based on hydrophobic interactions with its heptanoyl chain and aromatic ring. The use of a sub-2 µm particle size column provides high separation efficiency and allows for faster analysis times compared to traditional HPLC.

The mobile phase consists of a mixture of water and a polar organic solvent, such as acetonitrile, with a small amount of formic acid. The formic acid aids in protonating the analyte, which enhances ionization efficiency in the positive ion mode of the mass spectrometer, leading to greater sensitivity. The gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, ensures that the analyte is eluted as a sharp peak.

Detailed UHPLC-MS Experimental Protocol

Instrumentation:

  • UHPLC System: Waters ACQUITY UPLC I-Class (or equivalent)

  • Mass Spectrometer: Waters SQ Detector 2 (or equivalent)

  • UHPLC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

UHPLC Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • Initial: 60% B

    • 0.0 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 60% B

    • 4.1 - 5.0 min: Equilibrate at 60% B

  • Total Run Time: 5 minutes

MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Full Scan (m/z 100-500) or Selected Ion Recording (SIR) of the protonated molecule [M+H]+ at m/z 239.1

Expected Results and Performance

With this UHPLC-MS method, the analyte is expected to have a retention time of approximately 2.5 - 3.5 minutes . The use of SIR mode can significantly enhance sensitivity compared to the full scan mode in GC-MS. The primary ion observed will be the protonated molecule [M+H]+ at m/z 239.1. This "soft" ionization technique typically results in minimal fragmentation, which is advantageous for quantification but provides less structural information compared to EI in GC-MS.

UHPLC-MS Workflow Visualization

UHPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dilution Dilute in Acetonitrile/Water (e.g., 10 ng/mL) Sample->Dilution Vial Transfer to 2 mL LC Vial Dilution->Vial Injector Autosampler Injection (2 µL) Vial->Injector UHPLC_Column Separation on C18 Column (Gradient Elution) Injector->UHPLC_Column Ionization Electrospray Ionization (ESI+) UHPLC_Column->Ionization Mass_Analyzer Quadrupole Mass Analyzer (Scan or SIR m/z 239.1) Ionization->Mass_Analyzer Detector Photomultiplier Mass_Analyzer->Detector Chromatogram Extracted Ion Chromatogram (XIC) Detector->Chromatogram Integration Peak Integration & Retention Time Chromatogram->Integration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for the UHPLC-MS analysis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Head-to-Head Comparison: GC-MS vs. UHPLC-MS

FeatureGC-MSUHPLC-MSRationale and Expert Insight
Analyte Volatility Required Not RequiredGC-MS is fundamentally limited to compounds that can be volatilized without decomposition.
Retention Time ~9.5 - 11.5 min~2.5 - 3.5 minUHPLC methods are generally faster, offering higher sample throughput.
Chromatographic Resolution ExcellentVery GoodThe long columns in GC provide very high separation efficiency, which can be crucial for separating closely related isomers.
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)EI provides rich, reproducible fragmentation useful for structural ID and library matching. ESI is a soft ionization technique that typically yields the molecular ion, ideal for quantification.
Sensitivity Good (ng level)Excellent (pg to fg level)ESI in combination with SIR mode generally offers superior sensitivity over GC-MS in full scan mode.
Matrix Effects LowerHigherThe ESI process is more susceptible to ion suppression or enhancement from matrix components, which can affect quantification.
Solvent/Reagent Use Low (Helium, small solvent vol.)High (Aqueous/Organic mobile phases)UHPLC consumes larger volumes of high-purity solvents, which can be a consideration for cost and waste disposal.

Conclusion and Recommendations

The choice between GC-MS and UHPLC-MS for the analysis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is driven by the specific analytical goal.

  • For structural confirmation, impurity identification, and library matching: GC-MS is the superior choice. The reproducible fragmentation patterns generated by electron ionization are invaluable for identifying unknown compounds and confirming the structure of the target analyte. Its high resolving power is also beneficial for separating potential synthetic by-products.

  • For high-throughput quantitative analysis, especially at low concentrations or in complex biological matrices: UHPLC-MS is the recommended method. Its shorter run times, coupled with the high sensitivity of ESI-MS (especially in SIR mode), make it ideal for applications like pharmacokinetic studies or trace-level impurity quantification.

Ultimately, for comprehensive characterization of a new chemical entity, employing both techniques can be a powerful strategy. GC-MS can provide robust structural confirmation, while UHPLC-MS can deliver fast and sensitive quantification. This orthogonal approach ensures the highest degree of confidence in the analytical results.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. GC Columns & Supplies. [Link]

  • Waters Corporation. ACQUITY UPLC BEH C18 Columns. [Link]

  • Kruve, A., & Leito, I. (2013). Matrix Effects in ESI/MS. Analytical and Bioanalytical Chemistry, 405(6), 1795-1798. [Link]

  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

Comparative

Reference standards for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one analysis

Reference Standards for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one Analysis: A Comparative Technical Guide Introduction: The Isomer Challenge in NPS Analysis The compound 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one represents...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one Analysis: A Comparative Technical Guide

Introduction: The Isomer Challenge in NPS Analysis

The compound 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one represents a critical structural class within the New Psychoactive Substances (NPS) landscape. Often encountered as a precursor, a degradation product, or a standalone "designer" phenylheptanone, its analysis presents a specific challenge: Regioisomerism .

In forensic and clinical settings, distinguishing the 5-fluoro isomer from its 3-fluoro or 4-fluoro counterparts is not merely academic—it is often the boundary between a controlled substance and a non-regulated chemical. Mass spectrometry (MS) alone is frequently insufficient due to identical molecular weights and similar fragmentation patterns. Therefore, the selection of the correct reference standard—characterized by orthogonal techniques like NMR—is the linchpin of legally defensible data.

This guide objectively compares reference standard grades and outlines the validation protocols necessary to ensure analytical certainty.

Technical Comparison: Selecting the Right Standard

Not all reference materials are created equal.[1][2][3] For a compound like 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, where isomeric purity is paramount, the choice of standard dictates the validity of the method.

Table 1: Reference Standard Grade Comparison
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade Chemical
Primary Use Quantitation, Method Validation, Legal DefenseRoutine Identification, Qualitative ScreeningEarly-stage R&D, Synthesis Intermediate
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)Non-accredited
Purity Assignment Mass Balance or qNMR (with uncertainty budget)Chromatographic Purity (Area %)Nominal Purity (e.g., >95%)
Isomeric Purity Guaranteed & Quantified (e.g., <0.5% 4-fluoro isomer)Verified by NMR (Qualitative)Variable / Unknown
Traceability SI Units (NIST/BIPM traceable)Manufacturer LotVendor Lot
Stability Stability-indicating studies performedLimited stability dataNo stability data

Scientist’s Insight:

“For forensic casework involving 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, I strongly recommend utilizing an ISO 17034 CRM for the final confirmation step. While Research Grade materials are sufficient for optimizing GC oven ramps, they often contain up to 5% of positional isomers (e.g., the 4-fluoro analog) which can co-elute and skew quantitative results.”

Analytical Challenges & Solutions

The Regioisomer Trap

The fluorine atom at the 5-position on the phenyl ring is the defining feature. In Electron Ionization (EI) MS, the primary fragments for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one (Molecular Weight ~238 Da) typically include:

  • m/z 153: The fluorinated methoxy-benzoyl cation.

  • m/z 113: The heptyl chain fragment (less diagnostic).

Problem: The 3-fluoro and 4-fluoro isomers yield nearly identical spectra. Solution: Chromatographic resolution validated against a mixed-isomer reference standard .

Diagram 1: Isomer Differentiation Strategy

This flowchart illustrates the decision logic for distinguishing the target analyte from its isomers using a high-purity reference standard.

IsomerLogic Start Unknown Sample Peak (m/z 238) MS_Check Mass Spectrum Analysis (EI or ESI) Start->MS_Check Fragment_Match Fragment Ions Match (m/z 153, 125, etc.) MS_Check->Fragment_Match Isomer_Sep Isomer Separation Required? Fragment_Match->Isomer_Sep RT_Check Retention Time (RT) Comparison CoElution Co-elution with 5-Fluoro Standard? RT_Check->CoElution Confirmed POSITIVE ID: 1-(5-Fluoro-2-methoxyphenyl) heptan-1-one CoElution->Confirmed Yes (Match) Ambiguous AMBIGUOUS: Possible 3-F or 4-F Isomer CoElution->Ambiguous No (RT Shift) Isomer_Sep->RT_Check Yes (Standard Protocol) Method_Dev Optimize GC/LC Gradient (Use Mixed Isomer Std) Ambiguous->Method_Dev Method_Dev->RT_Check Re-analyze

Caption: Logical workflow for distinguishing the 5-fluoro target from positional isomers using retention time (RT) locking against a reference standard.

Experimental Protocol: Validation Workflow

This protocol ensures the reference standard is correctly utilized to validate an analytical method (GC-MS or LC-MS/MS).

Reagents & Equipment
  • Reference Standard: 1 mg of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one (CRM Grade preferred).

  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

  • Internal Standard: 1-(2-methoxyphenyl)heptan-1-one-d3 (if available) or a structural analog like 2-Fluoromethcathinone.

Step-by-Step Methodology

1. Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh 1.0 mg of the solid standard into a 1 mL volumetric flask.

  • Dissolve in Methanol . Note: Avoid protic solvents if long-term stability is unverified; however, for this ketone, MeOH is generally stable.

  • Critical Check: Sonicate for 5 minutes to ensure complete dissolution. Verify clarity.

2. Isomeric Resolution Check (The "Stress Test")

  • Prepare a "System Suitability Mixture" containing:

    • Target: 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

    • Interference: 1-(4-Fluoro-2-methoxyphenyl)heptan-1-one (if available) or a generic phenylheptanone.

  • Inject into GC-MS (Split 1:20) or LC-MS/MS.[4]

  • Requirement: Baseline resolution (R > 1.5) must be achieved between the target and its nearest isomer.

3. Calibration & Linearity

  • Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Plot Area Ratio (Analyte/Internal Standard) vs. Concentration.

  • Acceptance Criteria: R² > 0.995; residuals < ±15%.

Diagram 2: Analytical Method Development Workflow

MethodWorkflow Standard Ref Standard (Solid) Stock Stock Solution (1 mg/mL) Standard->Stock Weigh & Dissolve Spike Matrix Spike (Blood/Urine) Stock->Spike Fortification Extract LLE/SPE Extraction Spike->Extract Clean-up Inst GC-MS / LC-MS Analysis Extract->Inst Injection Data Data Processing (Quantitation) Inst->Data Signal Integration Data->Stock QC Check (90-110%)

Caption: Standard workflow for utilizing the reference material in matrix-based method validation.

Data Interpretation & Causality

When analyzing 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, the NMR spectrum of the reference standard is the ultimate truth.

  • 1H NMR (Proton): Look for the specific coupling of the fluorine to the aromatic protons. The 5-fluoro substitution pattern will yield a distinct splitting pattern (e.g., a doublet of doublets for the proton at C6) compared to the 4-fluoro isomer.

  • 19F NMR (Fluorine): This is highly diagnostic. The chemical shift of the fluorine atom is sensitive to its position relative to the methoxy group (ortho vs meta vs para).

    • Guidance: Ensure your supplier provides a 19F NMR spectrum to confirm the fluorine position explicitly.

Common Pitfall: relying solely on the "parent ion" in LC-MS.

  • Correction: Always use Retention Time Locking (RTL) with a verified standard. If the retention time shifts by >0.1 min compared to the standard, suspect an isomer.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids in Seized Materials.

  • ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization.

  • Cayman Chemical. (2023). Synthetic Cannabinoid Analytical Standards Guide.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances: Global Early Warning System.

  • Sigma-Aldrich (Merck). (2023). Certified Reference Materials for Forensic Analysis.

Disclaimer: This guide is for research and forensic use only. The compound discussed may be subject to scheduling or control in various jurisdictions. Always consult local regulations before purchasing or synthesizing reference standards.

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. In the absence of a specific Safet...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the principles of chemical safety, drawing parallels from the known hazards of structurally related aromatic ketones and fluorinated organic compounds. The following procedures are designed to foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Aromatic Ketones: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[1][2] Prolonged or repeated exposure may lead to more significant health effects.

  • Fluorinated Organic Compounds: Organofluorine compounds can have variable toxicity. The introduction of fluorine can alter the biological activity of a molecule. It is prudent to treat all novel fluorinated compounds as potentially toxic.

  • Combustibility: While not expected to be highly flammable, many organic compounds can burn at elevated temperatures.[3][4]

Given these considerations, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one should be handled with care, assuming it may be an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is critical when handling chemicals with unknown toxicological profiles. The following table summarizes the recommended PPE for handling 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

Body PartPPE RecommendationRationale
Eyes/Face ANSI Z87.1 compliant safety glasses with side shields or a face shield.Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., Polyvinyl alcohol (PVA), Butyl rubber).[5]Provides a barrier against skin contact. PVA and Butyl rubber gloves offer good resistance to ketones and aromatic solvents.[5][6]
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Recommended when working outside of a certified chemical fume hood or when there is a risk of generating aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace in the chemical fume hood by laying down absorbent bench paper.

  • Weighing: If weighing the solid compound, do so in a disposable weigh boat inside the fume hood.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If working with a solution, use a calibrated pipette or syringe.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. As 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is a halogenated organic compound, it must be disposed of accordingly.[7][8][9][10]

4.1. Waste Segregation

  • Halogenated Organic Waste: All waste containing 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, including unused compound, contaminated solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[7][8][9]

  • Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and absorbent paper, should be placed in a separate, clearly labeled solid waste container for hazardous materials.

4.2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all contents, and the approximate concentrations.[8][10]

  • Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.[10]

Emergency Procedures: Preparedness is Key

5.1. Spills

  • Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal as halogenated organic waste.[8]

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

5.2. Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for the safe handling and disposal of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Streams prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer/Use Compound handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Surfaces & Equipment handle_transfer->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate waste_halogenated Halogenated Organic Waste cleanup_segregate->waste_halogenated Liquids waste_solid Contaminated Solid Waste cleanup_segregate->waste_solid Solids cleanup_dispose Dispose of Waste in Labeled Containers waste_halogenated->cleanup_dispose waste_solid->cleanup_dispose

Sources

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